molecular formula C24H20INO5 B12945006 D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-

D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-

Cat. No.: B12945006
M. Wt: 529.3 g/mol
InChI Key: UAVWFAFIRLEPJJ-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used in peptide synthesis and proteomics studies due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- typically involves the protection of the amino group of D-tyrosine with a fluorenylmethyloxycarbonyl (Fmoc) group. The iodination of the tyrosine residue is achieved using iodine or iodinating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The fluorenylmethyloxycarbonyl group provides protection during synthesis, which is later removed to yield the active peptide or protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- is unique due to its iodinated tyrosine residue, which allows for specific chemical modifications and applications in peptide synthesis. The presence of the iodine atom provides additional reactivity compared to other protected amino acids .

Properties

Molecular Formula

C24H20INO5

Molecular Weight

529.3 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-iodophenyl)propanoic acid

InChI

InChI=1S/C24H20INO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m1/s1

InChI Key

UAVWFAFIRLEPJJ-JOCHJYFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)O)I)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)I)C(=O)O

Origin of Product

United States

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